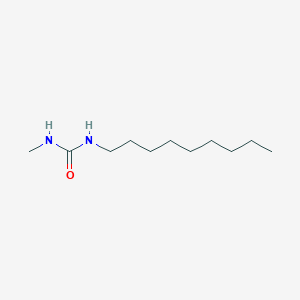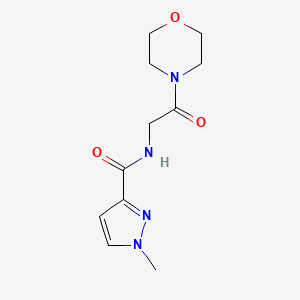![molecular formula C13H17N3OS B7644281 2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Methyl-TBAP and has been synthesized through various methods for its use in laboratory experiments.
Wirkmechanismus
The mechanism of action of Methyl-TBAP involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Methyl-TBAP has been found to protect cells from oxidative stress-induced apoptosis and promote cell survival.
Biochemical and Physiological Effects:
Methyl-TBAP has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells and tissues. Methyl-TBAP also protects cells from DNA damage and promotes DNA repair. It has been shown to enhance cellular energy metabolism and improve mitochondrial function, which is essential for cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl-TBAP in laboratory experiments include its ability to scavenge free radicals and inhibit the production of ROS. It also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using Methyl-TBAP include its potential toxicity at high concentrations and its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on Methyl-TBAP. One potential direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cardiovascular diseases, including heart failure and atherosclerosis. Additionally, the development of novel formulations and delivery systems for Methyl-TBAP could enhance its bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of Methyl-TBAP involves the reaction of 2-(methylamino)ethanol with 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4-amine. This reaction is carried out in the presence of a suitable base and solvent to obtain the desired product. The purity of Methyl-TBAP is ensured by using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Methyl-TBAP has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its effects on various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methyl-TBAP has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16(6-7-17)12-11-9-4-2-3-5-10(9)18-13(11)15-8-14-12/h8,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAUZONIMECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)


![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)


![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)

